molecular formula C16H15N5OS3 B10969998 N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10969998
M. Wt: 389.5 g/mol
InChI Key: ZHXQKJKNUAWJKA-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a combination of thiophene, triazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate thiophene-containing precursors under acidic or basic conditions.

    Introduction of the Cyanothiophene Group: This step involves the nitration of thiophene followed by a cyanation reaction to introduce the cyano group.

    Coupling Reactions: The final step involves coupling the triazole and cyanothiophene intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and triazole positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, typically under an inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine or sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones, and oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted acetamide and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new therapeutic agents. Its triazole and thiophene moieties are common in many bioactive molecules, indicating possible applications in developing drugs for various diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its conjugated system and electron-rich nature.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can act as a hydrogen bond acceptor or donor, while the thiophene rings can participate in π-π stacking interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)-2-{[4-(methyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-cyanothiophen-2-yl)-2-{[4-(ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a unique combination of substituents that may enhance its stability, solubility, and bioactivity. The presence of the isopropyl group can influence the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C16H15N5OS3

Molecular Weight

389.5 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(4-propan-2-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N5OS3/c1-10(2)21-14(12-4-3-6-23-12)19-20-16(21)25-9-13(22)18-15-11(8-17)5-7-24-15/h3-7,10H,9H2,1-2H3,(H,18,22)

InChI Key

ZHXQKJKNUAWJKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CC=CS3

Origin of Product

United States

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